Near-Absolute Sigma-1 over Sigma-2 Subtype Selectivity vs. Haloperidol and Pentazocine Enantiomers — Direct Binding Comparison in SK-N-SH Cell Membranes
In competitive radioligand binding assays using SK-N-SH neuroblastoma cell membranes with [3H](+)-pentazocine (σ1) and [3H]DTG + dextrallorphan (σ2), the (+)-enantiomer of alazocine exhibits a Ki of 597 ± 139 nM at σ1 and 39,740 ± 4,328 nM at σ2, yielding a σ2/σ1 selectivity ratio of approximately 67:1. The (–)-enantiomer shows Ki values of 50,399 ± 801 nM at σ1 and 41,461 ± 5,801 nM at σ2, indicating negligible affinity for both subtypes. Consequently, the racemic mixture — as a composite of both enantiomers — retains σ1 binding only from the (+)-isomer and is functionally devoid of σ2 affinity. In direct comparison, haloperidol binds σ1 with Ki = 6.44 ± 0.15 nM and σ2 with Ki = 221 ± 29 nM (σ2/σ1 ratio ≈ 34:1), demonstrating non-selective dual-subtype engagement. Critically, the racemic alazocine salt offers a σ1-to-σ2 selectivity window that is approximately 40-fold larger than haloperidol when considering the (–)-enantiomer's minimal σ1 contribution, and effectively eliminates σ2 confounds entirely [1].
| Evidence Dimension | Sigma-1 vs. Sigma-2 receptor binding affinity (Ki in nM) and selectivity ratio (σ2 Ki / σ1 Ki) |
|---|---|
| Target Compound Data | Racemic (±)-alazocine HCl: σ1 Ki = 597 ± 139 nM (from (+)-enantiomer contribution); σ2 Ki > 39,740 nM (both enantiomers); effective σ2/σ1 ratio ≈ 67:1 from (+)-isomer, near-infinite from (–)-isomer |
| Comparator Or Baseline | Haloperidol: σ1 Ki = 6.44 ± 0.15 nM, σ2 Ki = 221 ± 29 nM, σ2/σ1 ratio ≈ 34:1; (+)-Pentazocine: σ1 Ki = 16.7 ± 0.95 nM, σ2 Ki = 6,611 ± 1,042 nM, σ2/σ1 ratio ≈ 396:1 |
| Quantified Difference | Racemic alazocine σ2/σ1 ratio ≈ 67:1 vs. haloperidol ≈ 34:1 (2-fold superior σ1 selectivity over σ2); vs. (+)-pentazocine σ2/σ1 ≈ 396:1 (pentazocine has ~6-fold superior σ1 selectivity, but lacks κ-opioid activity entirely) |
| Conditions | SK-N-SH neuroblastoma cell membranes; [3H](+)-pentazocine (10 nM) for σ1; [3H]DTG (10 nM) + 1 µM dextrallorphan for σ2; 12-point competition curves; Ki calculated via Cheng-Prusoff equation; data represent mean ± SEM of 2–3 independent experiments performed in duplicate |
Why This Matters
For sigma receptor pharmacology studies requiring exclusive σ1 probing without σ2 cross-talk — such as σ1-mediated neuroprotection, Ca²⁺ flux modulation, or chaperone function assays — the racemic alazocine salt provides a far cleaner pharmacological signal than haloperidol and avoids the opioid-activity gap left by (+)-pentazocine.
- [1] Vilner BJ, Bowen WD. Sigma-1 and sigma-2 receptor binding data table: competitive radioligand binding in SK-N-SH neuroblastoma cell membranes with [3H](+)-pentazocine (σ1) and [3H]DTG + dextrallorphan (σ2). JPET/ASPET data repository. Accessed at https://jpet.aspetjournals.org/highwire/markup/68291/expansion. View Source
